molecular formula C15H14FNO2 B183311 Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine CAS No. 346725-54-0

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine

Cat. No.: B183311
CAS No.: 346725-54-0
M. Wt: 259.27 g/mol
InChI Key: QZYDHJQNBCPBGJ-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine is a chemical scaffold of significant interest in medicinal and agricultural chemistry research. Compounds based on the 1,3-benzodioxole structure have been identified as key precursors in the development of small molecules that target critical cellular pathways. In anticancer research, structurally related 2-arylalkylamino-4-amino-5-aroylthiazole derivatives have been designed and synthesized as potential dual inhibitors of tubulin polymerization and cyclin-dependent kinases (CDKs), both of which are validated targets for arresting cell cycle progression and inducing apoptosis in cancer cells . The 1,3-benzodioxole moiety is also a privileged structure in agrochemical discovery. Recent studies have identified N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives as a novel class of auxin receptor agonists. One such compound, identified as K-10, demonstrated a remarkable ability to promote primary root growth in plants by enhancing root-related signaling responses, showing activity that far exceeded that of traditional auxins like NAA (1-naphthylacetic acid) . This makes the benzo[1,3]dioxole core a promising scaffold for investigating plant growth regulators that could enhance root system architecture and crop production. Furthermore, deuterated benzo[1,3]dioxol derivatives have been investigated for their potential as serotonin reuptake inhibitors, highlighting the versatility of this chemical class in neuroscientific and pharmacological applications . This compound is intended for research purposes only to further explore these and other biological mechanisms.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDHJQNBCPBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357919
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346725-54-0
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Benzo dioxol-5-ylmethyl Derivatives

The benzodioxol-5-ylmethyl group is typically synthesized via alkylation or coupling reactions. A prominent method involves the reaction of 5-(chloromethyl)benzo[d][1,dioxole with nucleophiles such as thiazolidine-2,4-dione. For instance, a suspension of thiazolidine-2,4-dione (10.0 mmol), 5-(chloromethyl)benzo[d]dioxole (10.0 mmol), and potassium fluoride (10.0 mmol) in dichloromethane yields 3-(benzo[d]dioxol-5-ylmethyl)thiazolidine-2,4-dione after extraction and solvent removal. Alternative routes employ CuI-mediated coupling of salicylic acids with acetylenic esters to form 4H-benzo[d][1,dioxin-4-ones, which are subsequently functionalized.

Synthesis of 4-Fluoro-benzylamine

The 4-fluoro-benzylamine component is efficiently prepared via catalytic hydrogenation of p-fluorobenzaldehyde using nano nickel catalysts. In a representative procedure, p-fluorobenzaldehyde, methanol, and nano nickel (0.2–1.0 wt%) are reacted under hydrogen pressure (1–3 MPa) at 70–120°C, achieving yields exceeding 95%. This method avoids harsh reducing agents and ensures high purity (>99%) after distillation.

Coupling Methodologies for Final Assembly

Reductive Amination

A two-step reductive amination strategy is widely employed:

  • Formation of the imine : Benzodioxol-5-ylmethylamine reacts with 4-fluorobenzaldehyde in ethanol under acidic conditions.

  • Reduction : The intermediate imine is reduced using sodium borohydride or catalytic hydrogenation.

This approach, however, requires careful control of stoichiometry to avoid over-reduction or byproduct formation.

Nucleophilic Substitution

Alternative routes leverage alkylation reactions. For example, benzodioxol-5-ylmethyl chloride reacts with 4-fluoro-benzylamine in the presence of a base (e.g., triethylamine) to form the target compound. Yields are moderate (60–75%) due to competing elimination reactions.

Microwave-Assisted Synthesis

Modern protocols utilize microwave irradiation to accelerate coupling. A mixture of benzodioxol-5-ylmethylamine, 4-fluorobenzyl chloride, and triethylamine in ethanol undergoes microwave heating (100°C, 2 hours), achieving 85% yield with reduced reaction time.

Optimization and Challenges

Catalyst Selection

  • Nano nickel catalysts enhance hydrogenation efficiency for 4-fluoro-benzylamine synthesis, offering recyclability and reduced metal leaching.

  • CuI/NaHCO<sub>3</sub> systems facilitate benzodioxol formation via alkyne coupling, though scalability remains a concern.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates.

  • Distillation under reduced pressure ensures high-purity 4-fluoro-benzylamine (b.p. 186–190°C).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldPuritySource
Reductive AminationBenzodioxol-5-ylmethylamine, 4-fluorobenzaldehydeEtOH, NaBH<sub>4</sub>, rt70–80%>95%
Microwave CouplingBenzodioxol-5-ylmethyl chloride, 4-fluoro-benzylamineMicrowave, 100°C, 2h85%98%
Nano Nickel Hydrogenationp-Fluorobenzaldehyde, H<sub>2</sub>70–120°C, 1–3 MPa H<sub>2</sub>95–99%>99%

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine has been investigated for its potential as an antitumor agent . Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : The compound has shown the ability to inhibit enzymes linked to cancer proliferation, such as the Epidermal Growth Factor Receptor (EGFR) .
  • Induction of Apoptosis : It may induce programmed cell death in cancer cells by disrupting mitochondrial function and activating caspases .

Anticancer Activity Case Study

A study evaluating the compound's effectiveness against several cancer cell lines yielded the following IC50 values:

Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These results suggest that this compound is more effective than doxorubicin in certain contexts while being non-cytotoxic towards normal cell lines (IC50 > 150 µM) .

Materials Science

The compound's unique structure makes it useful in developing novel materials with specific electronic properties. Its potential applications in this field include:

  • Organic Electronics : The benzodioxole structure can contribute to the design of organic semiconductors.
  • Sensors : Its chemical properties may be leveraged to create sensitive detection systems for various analytes.

Structure-Activity Relationships (SAR)

The fluorine atom's presence significantly impacts the compound's biological activity compared to non-fluorinated analogs. It enhances lipophilicity and alters electronic properties, which can improve binding affinity to target proteins and enzymes .

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound binds effectively to active sites of target enzymes, providing insights into its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationship (SAR) : The para-fluoro substituent on the benzyl group optimizes electronic and steric properties for DAT binding, as seen in . Ortho-substituents or methoxy groups reduce efficacy .
  • Solubility and Bioavailability : Salt forms (e.g., oxalate, hydrochloride) enhance aqueous solubility, critical for in vivo applications .
  • Metabolic Stability : Ethyl linkers or bicyclic structures (e.g., piperidine) may mitigate rapid hepatic clearance compared to benzyl analogues .

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound features a complex structure that combines a benzo[d][1,3]dioxole moiety with a fluorobenzyl amine. This unique configuration is believed to contribute to its reactivity and biological properties.

The compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to interact with various enzymes, potentially altering their activity and contributing to its antitumor effects.
  • Receptor Binding : The compound can bind to specific receptors involved in cell signaling pathways, which may lead to the induction of apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Biological Activity and Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

These results indicate that the compound exhibits stronger antitumor activity compared to standard drugs like doxorubicin, particularly against liver and colon cancer cell lines .

Case Studies

Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on HepG2, HCT116, and MCF-7 cell lines using the SRB assay. The findings revealed that most derivatives showed significant antitumor activity, with some compounds exhibiting IC50 values lower than those of reference drugs .

Case Study 2: Mechanistic Studies
Further investigations into the mechanisms of action revealed that this compound induces apoptosis through the mitochondrial pathway. This was assessed via annexin V-FITC apoptosis assays and analysis of proteins involved in apoptosis regulation such as Bax and Bcl-2 .

Structure-Activity Relationships (SARs)

The biological activity of this compound can be influenced by structural modifications. Compounds with similar structural features have been synthesized and tested for their biological activities:

Compound Name Structure Features Biological Activity
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-trifluoromethoxyphenyl)thiophene-2-carboxamideContains benzo[d][1,3]dioxole and thiopheneInhibitor of c-KIT and VEGFR
2-fluoro-4-[6-(4-methoxyphenyl)methylcarbamoyl]-quinazolineFluorinated quinazoline scaffoldAnticancer activity
5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazoleThiazole ring with benzo[d][1,3]dioxolePotential anti-inflammatory

These studies suggest that modifications to the benzyl or dioxole moieties can enhance or diminish biological activity, providing insights for future drug design efforts.

Q & A

Basic: What are the key synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via multi-step reactions, often involving:

  • Nucleophilic substitution : Reacting 4-fluoro-benzylamine with a benzo[1,3]dioxol-5-ylmethyl electrophile (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Catalysts like K2_2CO3_3 improve yields by deprotonating the amine .
  • Reductive amination : Condensing benzo[1,3]dioxol-5-ylmethyl aldehyde with 4-fluoro-benzylamine using NaBH4_4 or NaBH3_3CN in methanol at room temperature. Yields depend on stoichiometric ratios and pH control .

Critical Factors:

  • Temperature : Higher temperatures (>80°C) risk decomposition of the dioxole moiety.
  • Solvent polarity : DMF enhances solubility of aromatic intermediates but may require purification via column chromatography .

Basic: How is the compound characterized spectroscopically to confirm structural integrity?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Key signals include:
    • Benzo[1,3]dioxole protons at δ 6.7–6.9 ppm (multiplet, 3H) and the methylene bridge (δ 4.2–4.4 ppm).
    • 4-fluoro-benzyl group: Fluorine-coupled aromatic protons (δ 7.2–7.4 ppm, doublet, J = 8.5 Hz) .
  • IR Spectroscopy : Stretching vibrations for C-O (1250–1270 cm1^{-1}) and NH (3300–3500 cm1^{-1}) confirm functional groups .
  • X-ray Crystallography : Resolves spatial arrangement, with bond angles and torsion angles validating stereochemistry .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies in IC50_{50} values or target selectivity often arise from:

  • Assay variability : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–72 hours). For example, compound C27 showed IC50_{50} = 2.07 μM (HeLa) vs. 3.52 μM (A549) due to differential apoptosis pathways .
  • Structural analogs : Compare positional isomers (e.g., benzo[1,3]dioxol-4-yl vs. -5-yl derivatives) to isolate electronic effects. A 2023 study found that 5-yl derivatives exhibit 10-fold higher serotonin receptor affinity due to improved π-π stacking .

Resolution Framework:

Validate purity via HPLC (>95%).

Replicate assays under identical conditions.

Perform molecular docking to identify binding site variations .

Advanced: How is molecular modeling applied to elucidate its mechanism of action?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). For antitumor activity, compound C27 showed strong binding to tubulin (ΔG = -9.2 kcal/mol) via hydrogen bonds with Thr179 and hydrophobic interactions with the dioxole ring .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å over time indicates stable binding .

Key Parameters:

  • Ligand preparation : Optimize protonation states at physiological pH.
  • Grid box size : Ensure coverage of active sites (e.g., 20 Å3^3 for kinase domains) .

Basic: What in vitro models are used to evaluate its biological activity?

Methodological Answer:

  • Anticancer assays :
    • Cell viability : MTT assay on HeLa, A549, and MCF-7 lines (48–72 hours). IC50_{50} values <5 μM indicate potency .
    • Apoptosis : Dual AO/EB staining and flow cytometry (Annexin V/PI) quantify early/late apoptotic cells .
  • Antimicrobial testing : Microdilution assays (MIC values) against S. aureus and E. coli. Derivatives with electron-withdrawing groups (e.g., -NO2_2) show enhanced activity due to membrane disruption .

Advanced: How do structural modifications affect potency and selectivity?

Methodological Answer:
SAR studies reveal:

ModificationEffectExample
Substitution on dioxole Electron-donating groups (e.g., -OCH3_3) increase CNS penetration but reduce metabolic stability .5-Methoxy analog: 2x higher logP but 30% lower t1/2_{1/2} in liver microsomes.
Fluorine position Para-fluoro (vs. meta) on benzyl group enhances σ1_1 receptor binding (Ki_i = 12 nM) due to reduced steric hindrance .4-Fluoro analog: IC50_{50} = 1.8 μM vs. 3.5 μM (3-Fluoro).
Methylene bridge elongation Adding a CH2_2 spacer decreases potency (e.g., IC50_{50} from 2.07 μM to >10 μM) by disrupting planar geometry .

Design Strategy:

  • Prioritize substitutions that balance lipophilicity (clogP 2–4) and polar surface area (<80 Å2^2) for blood-brain barrier penetration .

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